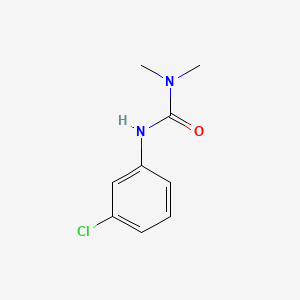

3-(3-Chlorophenyl)-1,1-dimethylurea

Description

Contextualization within Phenylurea Herbicide Classifications

Phenylurea herbicides are characterized by their mode of action as inhibitors of photosynthesis at the Photosystem II (PSII) complex. researchgate.netresearchgate.net These compounds disrupt the photosynthetic process by binding to the D1 quinone-binding protein within PSII, which blocks the electron transport chain. umn.edunih.gov This inhibition leads to a cascade of secondary effects, including the production of reactive oxygen species that cause cellular damage, ultimately resulting in chlorosis (yellowing) and necrosis (tissue death) in susceptible plants. researchgate.netumn.edu

The Herbicide Resistance Action Committee (HRAC) classifies these types of herbicides under Group C2. researchgate.net The effectiveness and selectivity of a given phenylurea herbicide are influenced by the substituents on the phenyl ring. For instance, the position of the chlorine atom on the phenyl ring—as in 3-(3-Chlorophenyl)-1,1-dimethylurea—versus its isomers like Monuron (B1676734) (4-chloro substitution) or Diuron (B1670789) (3,4-dichloro substitution) can alter its binding affinity to the target site and its metabolic stability in plants and the environment. nih.gov

Table 1: Chemical Properties of this compound

Historical Development and Significance in Agrochemical Research

The development of phenylurea herbicides was a significant milestone in post-war agricultural chemistry. Following the discovery of early synthetic herbicides, chemical companies invested heavily in finding new, more effective compounds. In the early 1950s, chemists at E. I. du Pont de Nemours and Company patented a series of aryl urea (B33335) derivatives for their herbicidal properties. wikipedia.org This research led to the commercialization of highly successful products like Monuron (3-(p-Chlorophenyl)-1,1-dimethylurea), first reported as a new herbicide in 1951, and Diuron. nih.gov

While its isomers, Monuron and Diuron, became widely used, the specific developmental history of this compound is less prominent in commercial agricultural literature. It has largely remained in the domain of chemical catalogs and specialized research, where it serves as a valuable reference compound. sigmaaldrich.com Its significance in agrochemical research stems from its role in structure-activity relationship (SAR) studies. By comparing the herbicidal efficacy and metabolic pathways of the 3-chloro isomer with its 4-chloro and 3,4-dichloro counterparts, researchers can better understand how substituent positioning on the phenyl ring impacts biological activity. nih.gov

Fundamental Academic Research Paradigms and Inquiry Scope

Academic inquiry into this compound and its relatives follows several key paradigms. A primary area of research is the detailed elucidation of their mechanism of action at the molecular level. This includes studies on how variations in the chemical structure affect binding to the D1 protein in Photosystem II.

Another significant research avenue is environmental chemistry, which investigates the fate of these compounds in soil and water. Phenylureas can be degraded through biotic (microbial) and abiotic processes. oecd.org Abiotic degradation is often driven by photolysis, where UV radiation from sunlight breaks down the molecule. chemicalbook.comacs.org Research has shown that the photochemical behavior of phenylureas is highly dependent on the substituents on the aromatic ring; halogenated derivatives often undergo photohydrolysis as a main transformation pathway. chemicalbook.comnih.gov

Furthermore, this compound is utilized in synthetic chemistry as a building block or an intermediate for creating more complex molecules. The reactivity of the urea and chlorophenyl moieties allows for a range of chemical modifications, which is of interest in fields beyond agriculture, including pharmaceutical development where phenylurea structures are explored for various therapeutic targets. chemimpex.com The compound also serves as a standard in the development of analytical methods for detecting and quantifying herbicide residues in environmental samples. acs.org

Table 2: Phenylurea Compounds Mentioned in this Article

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQDWOFJALEHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074667 | |

| Record name | Urea, N'-(3-chlorophenyl)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-34-8 | |

| Record name | N′-(3-Chlorophenyl)-N,N-dimethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-(3-Chlorophenyl)-N,N-dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N'-(3-chlorophenyl)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea, 1-(m-chlorophenyl)-3,3-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-(3-CHLOROPHENYL)-N,N-DIMETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/636VOA73L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3 3 Chlorophenyl 1,1 Dimethylurea

Established Synthetic Pathways and Reaction Mechanisms

Traditional methods for synthesizing phenylureas are well-documented, typically involving reactions that build the core urea (B33335) structure (N-C(O)-N) by connecting an aromatic amine with a suitable carbonyl and a secondary amine component.

The cornerstone of urea synthesis is the nucleophilic addition reaction. In this mechanism, a nucleophile attacks an electrophilic carbonyl carbon. The carbonyl group's carbon atom is electrophilic due to the high electronegativity of the oxygen atom, which polarizes the C=O double bond. libretexts.orglibretexts.org

For the formation of 3-(3-Chlorophenyl)-1,1-dimethylurea, a common pathway involves the reaction between 3-chlorophenyl isocyanate and dimethylamine (B145610). Here, the nitrogen atom of dimethylamine acts as the nucleophile, attacking the central carbon atom of the isocyanate group (-N=C=O). This is followed by a proton transfer to yield the final urea product.

Alternatively, the synthesis can proceed via the reaction of 3-chloroaniline (B41212) with a phosgene (B1210022) equivalent to form an intermediate, which then reacts with dimethylamine. The initial step where the amine attacks the carbonyl carbon is a classic example of nucleophilic addition, changing the hybridization of the carbon from sp² to sp³. libretexts.orgmasterorganicchemistry.com The reaction is typically irreversible, especially when highly reactive intermediates are used. masterorganicchemistry.com

A prevalent multi-step synthesis for this compound involves two primary stages:

Formation of an Isocyanate Intermediate: 3-chloroaniline is reacted with phosgene (COCl₂) or a safer phosgene substitute like triphosgene (B27547). This reaction forms 3-chlorophenyl isocyanate. This intermediate is highly reactive and is often generated and used in situ without isolation.

Reaction with Dimethylamine: The 3-chlorophenyl isocyanate intermediate is then treated with dimethylamine. The lone pair of electrons on the nitrogen of dimethylamine performs a nucleophilic attack on the carbonyl carbon of the isocyanate, leading to the formation of the stable urea linkage and the final product, this compound.

An analogous synthesis has been reported for a related thiourea (B124793) compound, which involves reacting 3-chloroaniline with potassium thiocyanate (B1210189) and acetyl chloride, demonstrating a similar multi-step approach to building the core structure. researchgate.net

Table 1: Illustrative Multi-Step Synthesis Pathway

| Step | Reactant 1 | Reactant 2 | Intermediate | Product | Reaction Type |

| 1 | 3-Chloroaniline | Phosgene (COCl₂) | 3-Chlorophenyl isocyanate | - | Acylation |

| 2 | 3-Chlorophenyl isocyanate | Dimethylamine | - | This compound | Nucleophilic Addition |

Advanced Synthetic Strategies and Principles of Sustainable Chemistry

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. rsc.org These "green chemistry" principles are being applied to the synthesis of ureas to reduce waste and avoid hazardous materials. unife.it

Key sustainable approaches applicable to the synthesis of this compound include:

Avoiding Hazardous Reagents: Replacing highly toxic and corrosive phosgene with safer alternatives such as triphosgene or dimethyl carbonate is a significant improvement.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, where possible, reduces solvent waste and can simplify product purification. ijpsr.com

Catalytic Processes: The development of catalytic methods, for instance, using palladium-catalyzed cross-coupling of aryl chlorides with sources of cyanate, presents a more advanced route to aryl isocyanate intermediates. researchgate.net

One-Pot Synthesis: Combining multiple reaction steps into a single procedure ("one-pot") improves efficiency by eliminating the need to isolate and purify intermediates, saving time, resources, and reducing waste. ijpsr.comresearchgate.net This could involve the reaction of amines with CO₂ in the absence of catalysts or solvents to form urea derivatives directly. researchgate.net

Table 2: Comparison of Synthetic Principles

| Principle | Traditional Approach | Sustainable Chemistry Approach |

| Carbonyl Source | Phosgene | Dimethyl Carbonate (DMC), CO₂, Triphosgene |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Greener solvents (e.g., 2-MeTHF, EtOAc) or solvent-free conditions unife.it |

| Efficiency | Multi-step with intermediate isolation | One-pot procedures, catalytic cycles researchgate.net |

| Atom Economy | Lower, due to byproducts like HCl | Higher, especially in direct carbonylation reactions |

Chemical Modifications and Derivatization for Structure-Function Elucidation

To understand the relationship between the chemical structure of this compound and its properties, chemists synthesize various derivatives. By systematically altering parts of the molecule, researchers can probe the function of each component.

Common modifications include:

Altering Phenyl Ring Substitution: The position and nature of the halogen on the phenyl ring can be changed. For example, synthesizing the 4-chloro (para) isomer, known as Monuron (B1676734), or the 3,4-dichloro isomer, Diuron (B1670789), allows for a direct comparison of how the chlorine's location affects the molecule's properties. prepchem.comacs.org

Modifying the Urea Nitrogens: The methyl groups on the terminal nitrogen can be replaced with other alkyl or aryl groups. This can influence factors like solubility and intermolecular interactions.

Introducing New Functional Groups: More complex derivatives can be created by adding functional groups to the phenyl ring or the urea moiety. For instance, lithiation techniques can be used to introduce substituents onto the aromatic ring or side chains of related urea compounds. researchgate.net The synthesis of complex structures like 3-(2-(4-chlorophenyl)-3-hydroxy-3,3-diphenylpropyl)-1,1-dimethylurea showcases the extent to which the core urea scaffold can be elaborated. researchgate.net

These modifications are crucial for developing a comprehensive understanding of the molecule's structure-activity relationship (SAR).

Table 3: Examples of Potential Chemical Modifications

| Modification Site | Example of Change | Purpose of Modification |

| Phenyl Ring | Change Cl position from meta to para (Monuron) | Investigate isomeric effects on chemical or biological activity. acs.org |

| Phenyl Ring | Add a second Cl at position 4 (Diuron) | Study the impact of increased halogenation. prepchem.com |

| Urea Nitrogen | Replace one or both -CH₃ with -CH₂CH₃ | Examine the influence of steric bulk and lipophilicity. |

| Phenyl Ring | Introduce a nitro or amino group | Alter electronic properties and hydrogen bonding potential. |

Molecular Mechanisms of Action of 3 3 Chlorophenyl 1,1 Dimethylurea in Biological Systems

Inhibition of Photosystem II Electron Transport at the Molecular Level

3-(3-Chlorophenyl)-1,1-dimethylurea, also known as metobromuron (B166326), is a phenylurea herbicide that functions by inhibiting photosynthesis. apvma.gov.aucertisbelchim.co.uk Its primary mode of action is the disruption of the photosynthetic electron transport chain at Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts in plants and cyanobacteria. apvma.gov.auuniupo.itucanr.edu

The inhibitory effect of this compound is a result of its high-affinity binding to a specific location on the D1 protein, a core subunit of the PSII reaction center. nih.govdoaj.orgresearchgate.net This binding occurs at the QB-binding niche, where it acts as a competitive inhibitor, displacing the native plastoquinone (B1678516) (QB), which is the secondary electron acceptor in PSII. uniupo.itnih.govdoaj.org The binding is non-covalent and is stabilized by specific interactions with amino acid residues within the niche. nih.gov While detailed molecular docking studies for this compound are less common than for other phenylureas like diuron (B1670789), the mechanism is understood to be analogous. For instance, related phenylurea herbicides are known to form hydrogen bonds with residues such as His215 and Ser264 of the D1 protein. nih.govdoaj.org By occupying this critical site, the herbicide effectively blocks the transfer of electrons from the primary quinone acceptor, QA, to QB. ucanr.edu

The blockage of the electron flow between QA and QB sets off a cascade of damaging events within the photosynthetic apparatus. ucanr.edu The inability to re-oxidize QA leads to an over-reduced state in the initial stages of the electron transport chain. This interruption prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for the synthesis of adenosine (B11128) triphosphate (ATP), and also halts the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). researchgate.net

With the primary pathway for energy dissipation blocked, the absorbed light energy leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. researchgate.netnih.govmdpi.com These ROS molecules cause widespread oxidative damage to vital cellular components. nih.gov They can lead to lipid peroxidation, which destroys the integrity of cell membranes, and the degradation of proteins and photosynthetic pigments like chlorophyll. researchgate.netnih.gov This photooxidative damage ultimately results in the characteristic symptoms of chlorosis (yellowing), followed by necrosis (tissue death) and the eventual death of the plant. umn.edu

Cellular and Subcellular Responses Beyond Primary Target Inhibition

While the inhibition of Photosystem II is the primary toxic mechanism, the resulting oxidative stress triggers broader cellular and subcellular responses. The massive production of ROS can overwhelm the plant's natural antioxidant defense systems. nih.gov This leads to a state of severe oxidative stress that damages cellular macromolecules, including lipids, proteins, and DNA. nih.govnih.gov The disruption of photosynthesis, the plant's central energy-producing process, creates a significant metabolic imbalance that affects numerous other cellular functions essential for growth and survival. There is also evidence suggesting that some PSII inhibitors can have secondary effects on other plant processes, such as the synthesis of carotenoids and RNA. ucanr.edu

Comparative Analysis of Photosystem II Inhibitors within Phenylurea Herbicides

The phenylurea class of herbicides all share the same primary mode of action: inhibition of Photosystem II. researchgate.netmarinebiodiversity.org However, variations in their chemical structures, particularly the substitutions on the phenyl ring and the urea (B33335) nitrogen atoms, lead to differences in their binding affinity, efficacy, and selectivity. nih.gov

A comparative analysis of several key phenylurea herbicides reveals these structure-activity relationships. The affinity for the QB binding site is a critical factor in their herbicidal potency.

Interactive Table: Comparison of Phenylurea Herbicides

| Herbicide | Chemical Formula | Key Substituents | Binding Affinity (Relative) |

| This compound (Metobromuron) | C₉H₁₁BrN₂O₂ | 4-bromo on phenyl ring, N-methoxy, N-methyl | Intermediate nih.govdoaj.org |

| Diuron | C₉H₁₀Cl₂N₂O | 3,4-dichloro on phenyl ring, two N-methyl groups | High nih.govdoaj.org |

| Linuron | C₉H₁₀Cl₂N₂O₂ | 3,4-dichloro on phenyl ring, N-methoxy, N-methyl | High |

| Monuron (B1676734) | C₉H₁₁ClN₂O | 4-chloro on phenyl ring, two N-methyl groups | High |

Note: The chemical formula for Metobromuron listed in the table is based on available chemical information, which sometimes differs from the common name structure.

Studies have shown that herbicides like diuron exhibit a very high affinity for the QB site. nih.govdoaj.org In contrast, this compound (referred to as metobromuron in some studies) displays an intermediate binding behavior. nih.govdoaj.org These differences in binding affinity, which directly correlate with the level of PSII inhibition, are attributed to the specific molecular interactions each compound can form within the D1 protein's binding pocket. The type and position of halogen substituents on the phenyl ring are particularly influential in determining the strength of the binding.

Biological Fate and Metabolic Pathways of 3 3 Chlorophenyl 1,1 Dimethylurea in Plants

Absorption and Translocation Dynamics within Plant Tissues

The absorption of 3-(3-Chlorophenyl)-1,1-dimethylurea, a member of the phenylurea herbicide family, occurs through both the roots and foliage of plants. herts.ac.uk Once absorbed, its movement within the plant is primarily governed by the transpiration stream, moving from the roots to the shoots in the xylem. This systemic transport allows the herbicide to reach its site of action in the chloroplasts, where it inhibits photosynthesis. researchgate.net

Research on structurally similar phenylurea herbicides, such as monuron (B1676734) [3-(p-Chlorophenyl)-1,1-dimethylurea], has provided insights into the absorption dynamics. Studies on barley roots demonstrated the uptake of these types of compounds. nih.gov The efficiency of uptake and subsequent translocation can be influenced by various factors, including soil composition, moisture, and the physiological state of the plant.

The lipophilicity of the molecule, conferred by the chlorophenyl group, facilitates its passage across the plant's cuticular waxes and cell membranes. However, this property can also lead to its binding to cellular components, which may affect its mobility. The distribution within the plant is not uniform, with higher concentrations often found in the leaves and other transpiring organs.

Enzymatic Biotransformation Pathways and Metabolite Identification

Once inside the plant, this compound undergoes several enzymatic biotransformation processes. These metabolic pathways are crucial in detoxifying the herbicide and are a key determinant of a plant's tolerance. The primary reactions include demethylation, decarboxylation, and hydrolytic transformations.

Demethylation and Monomethylation Processes

The initial and most significant metabolic step for many phenylurea herbicides is N-demethylation. psu.edu This process involves the sequential removal of the two methyl groups from the terminal nitrogen atom of the urea (B33335) side chain. The reaction is catalyzed by cytochrome P450 monooxygenases.

The first demethylation results in the formation of the monomethylated metabolite, 3-(3-chlorophenyl)-1-methylurea. This is followed by a second demethylation step, yielding 3-(3-chlorophenyl)urea. Both of these metabolites generally exhibit reduced phytotoxicity compared to the parent compound.

Decarboxylation and Aniline (B41778) Derivative Formation

Following demethylation, the urea side chain can be further degraded through decarboxylation, leading to the formation of aniline derivatives. psu.edu The primary aniline derivative formed from this compound is 3-chloroaniline (B41212). This transformation represents a significant detoxification step, as the resulting aniline compounds typically have little to no herbicidal activity.

Hydrolytic Transformations and their Products

Hydrolysis is another important pathway in the metabolism of phenylurea herbicides. psu.edu This process can involve the cleavage of the amide bond, which also leads to the formation of 3-chloroaniline and other derivatives. The enzymes responsible for this hydrolytic cleavage are amidases or amidohydrolases. researchgate.net

Further metabolism of the resulting aniline derivatives can occur, including hydroxylation of the aromatic ring. For example, studies on similar compounds have shown the formation of hydroxylated aniline metabolites. nih.gov

Differential Metabolism and Interspecies Tolerance Mechanisms in Plant Varieties

The ability of different plant species to tolerate this compound is largely dependent on the rate and efficiency of its metabolism. Tolerant species are typically able to rapidly detoxify the herbicide through the aforementioned pathways before it can cause significant damage to the photosynthetic apparatus.

For instance, tolerant crops can quickly demethylate and hydrolyze the parent compound into non-phytotoxic metabolites. In contrast, susceptible weed species often metabolize the herbicide much more slowly, allowing the active compound to accumulate at its site of action and inhibit photosynthesis, leading to chlorosis and eventual plant death. researchgate.net

The differential rates of metabolism are often due to variations in the activity and expression levels of the specific enzymes involved, such as cytochrome P450 monooxygenases and amidases.

Influence of Plant Ontogeny on Metabolic Processes

The developmental stage, or ontogeny, of a plant can significantly influence its ability to metabolize herbicides like this compound. Generally, younger, more metabolically active plants may exhibit a greater capacity for herbicide detoxification compared to older, more mature plants.

Factors such as enzyme activity, which can vary with plant age and tissue type, play a crucial role. For example, the levels of cytochrome P450s and other metabolic enzymes may be higher in the actively growing tissues of young plants. This can lead to faster degradation of the herbicide and increased tolerance at earlier growth stages. As the plant matures, the rate of metabolism may decrease, potentially increasing its susceptibility.

Environmental Fate and Degradation Kinetics of 3 3 Chlorophenyl 1,1 Dimethylurea

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation of 3-(3-Chlorophenyl)-1,1-dimethylurea primarily involves hydrolysis and photochemical transformation. These processes occur independently of microbial activity and are influenced by environmental factors like pH, temperature, and sunlight intensity.

Hydrolysis Kinetics in Aqueous Media under Varied pH Conditions

The hydrolysis of phenylurea herbicides, including this compound, is generally considered a slow process under typical environmental pH conditions. nih.gov While specific kinetic data for the 3-chloro isomer is not extensively documented, information on related compounds suggests that the urea (B33335) functional group is relatively stable to hydrolysis. For instance, the calculated half-life for the hydrolysis of 1,3-dimethylurea (B165225) is greater than one year. oecd.org The rate of hydrolysis for pesticides can be influenced by pH, with either acidic or alkaline conditions potentially accelerating the reaction depending on the compound's specific chemical structure. nih.gov For many pesticides, hydrolysis follows pseudo-first-order kinetics, although the pH dependence can be complex. nih.govuc.pt

Table 1: General Hydrolysis Characteristics of Phenylurea Herbicides

| pH Condition | General Rate of Hydrolysis | Influencing Factors |

| Acidic | Generally slow | Proton catalysis may occur but is often not significant for phenylureas. |

| Neutral | Very slow | Considered a minor degradation pathway in most environmental scenarios. |

| Alkaline | Can be accelerated | Susceptibility to alkaline hydrolysis varies among different phenylurea structures. |

This table provides a generalized overview based on the behavior of the phenylurea herbicide class.

Photochemical Transformation Pathways and Photoproduct Characterization

Photochemical transformation, or photolysis, is a significant abiotic degradation pathway for phenylurea herbicides in the aquatic environment. herts.ac.uk The process is initiated by the absorption of ultraviolet (UV) radiation from sunlight, which can lead to the breakdown of the molecule through various reaction pathways. The photolysis of the related compound, 3-(p-chlorophenyl)-1,1-dimethylurea (monuron), has been the subject of several studies. nih.govnih.gov

The photodegradation of the closely related herbicide chlorotoluron (B1668836) [3-(3-chloro-4-methylphenyl)-1,1-dimethylurea] provides insight into the likely transformation pathways for this compound. nih.gov Key photochemical reactions include demethylation, dearylation, photooxidation, hydroxylation, and dechlorination. nih.gov

Upon exposure to UV radiation, the N,N-dimethylurea side chain can undergo stepwise demethylation. This process involves the removal of one or both methyl groups. Dearylation, the cleavage of the bond between the phenyl ring and the urea group, can also occur, leading to the formation of separate aromatic and urea-derived moieties. nih.gov

Photooxidation processes, often mediated by reactive oxygen species generated in the presence of light, can lead to the hydroxylation of the aromatic ring. nih.gov For chlorotoluron, hydroxylation of the phenyl ring has been identified as a primary degradation step. semanticscholar.orgresearchgate.net This can result in the formation of various hydroxylated photoproducts.

The carbon-chlorine bond on the phenyl ring is susceptible to photolytic cleavage. This dechlorination step involves the removal of the chlorine atom, which can be replaced by a hydroxyl group in aqueous solutions, a process known as photohydrolysis. nih.gov This reaction is a significant pathway in the degradation of chlorinated phenylureas. semanticscholar.org

Table 2: Characterized Photoproducts from the Degradation of a Related Phenylurea Herbicide (Chlorotoluron)

| Parent Compound | Photoproduct | Transformation Pathway |

| Chlorotoluron | Hydroxylated-N-monodemethylated product | Hydroxylation, N-demethylation |

| Chlorotoluron | Hydroxylated ring methylated product | Hydroxylation |

| Chlorotoluron | N-didemethylated product | N-demethylation |

| Chlorotoluron | N-monodemethylated product | N-demethylation |

This table is based on the metabolism of chlorotoluron by human cytochrome P450 3A4, which can mimic some photooxidation reactions. nih.gov

Biotic Degradation Mechanisms via Microbial Systems

The microbial breakdown of this compound is a crucial process in its environmental dissipation, particularly in soil ecosystems. A variety of soil microorganisms, including bacteria and fungi, have been shown to degrade phenylurea herbicides. oup.comoup.com

The initial and most common step in the microbial degradation of N,N-dimethyl-substituted phenylurea herbicides is the enzymatic hydrolysis of the urea side chain. oup.com This reaction is catalyzed by enzymes such as phenylurea hydrolase. nih.gov For instance, the bacterium Arthrobacter globiformis D47 has been shown to degrade a range of phenylurea herbicides, including chlorotoluron, via hydrolysis of the urea group to form the corresponding aniline (B41778) derivative. nih.gov Similarly, Sphingobium sp. strain Pu21 can degrade several phenylurea herbicides, including chlorotoluron. cabidigitallibrary.org

The degradation rate and pathway can be influenced by the specific microbial strains present and environmental conditions. nih.gov Some bacterial strains exhibit broad substrate specificity, while others are more selective. oup.comcabidigitallibrary.org Co-metabolism, where the microorganism degrades the herbicide but does not utilize it as a primary energy source, is also a common phenomenon in the biodegradation of these compounds.

Table 3: Microbial Species Involved in the Degradation of Phenylurea Herbicides

| Microbial Genus | Herbicide(s) Degraded | Initial Degradation Step | Reference |

| Arthrobacter | Diuron (B1670789), Chlorotoluron, Isoproturon | Hydrolysis to corresponding aniline | nih.gov |

| Ochrobactrum | Diuron, Linuron, Chlorotoluron, Fluometuron, Isoproturon | Removal from solution | nih.gov |

| Bacillus | Linuron | Partial degradation | oup.com |

| Sphingobium | Isoproturon, Linuron, Diuron, Chlorotoluron, etc. | N-demethylation or amide hydrolysis | cabidigitallibrary.org |

This table provides examples of microbial genera capable of degrading various phenylurea herbicides, including the structurally similar chlorotoluron.

Microbial Bioremediation by Indigenous Soil Microflora and Microfauna

The primary mechanism for the dissipation of phenylurea herbicides like Metoxuron from soil is microbial degradation. researchgate.net A diverse community of indigenous soil microorganisms, including bacteria and fungi, plays a crucial role in the bioremediation of soils contaminated with these compounds. nih.govuliege.be The process, often referred to as intrinsic bioremediation, involves the metabolic activities of native microbial populations to break down organic contaminants. nih.gov

Studies have shown that various species of heterotrophic soil microorganisms, such as bacteria and Streptomycetes, can utilize 3-(p-chlorophenyl)-1,1-dimethylurea, a related phenylurea herbicide, as a substrate, leading to the formation of nitrite. oecd.org The efficacy of this bioremediation can be enhanced through biostimulation, which involves the addition of nutrients to encourage the growth and activity of these indigenous microbial populations. The isolation of pesticide-resistant microbial cultures has revealed significant enzymatic capacities, indicating their potential to degrade phenolic compounds like Metoxuron. uliege.be Fungi, with their extensive mycelial networks and less specific catabolic enzymes, are also considered important agents in the bioremediation of herbicide-contaminated soils.

Characterization of Specific Microbial Degradation Pathways and Enzymes (e.g., Laccase)

The microbial degradation of this compound proceeds through specific enzymatic pathways. While detailed pathways for Metoxuron are not extensively documented in the provided search results, information on related phenylurea herbicides and other pesticides provides insights into the potential mechanisms. Key enzymes involved in the breakdown of such compounds include hydrolases, oxidases, and peroxidases. researchgate.net

One of the most studied enzymes in the degradation of phenolic environmental pollutants is laccase . Laccases are copper-containing oxidoreductases that can catalyze the oxidation of a wide range of aromatic compounds. nih.gov The degradation of the herbicide isoproturon, which is structurally similar to Metoxuron, has been shown to be effectively enhanced by laccase-mediator systems. nih.gov These systems utilize a mediator compound to facilitate the oxidation of the primary substrate by the enzyme.

The degradation of another sulfonylurea herbicide, nicosulfuron, has been found to involve enzymes such as manganese ABC transporter (a hydrolase), Flavin-containing monooxygenase (an oxidase), and an esterase. researchgate.net These enzymes are responsible for breaking key chemical bonds within the herbicide molecule, initiating the degradation process. For phenylurea herbicides, a common initial step is the cleavage of the urea bridge, leading to the formation of corresponding anilines and other intermediates.

Complete Mineralization Pathways and Terminal Product Analysis

The ultimate goal of bioremediation is the complete mineralization of the contaminant into harmless inorganic compounds such as carbon dioxide (CO₂), water (H₂O), and mineral salts. The degradation of phenylurea herbicides typically involves a stepwise process.

For the related herbicide Diuron, degradation under aerobic conditions proceeds via N-demethylation to form metabolites such as N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), 3,4-dichlorophenylurea (DCPU), and ultimately 3,4-dichloroaniline (B118046) (DCA). Further degradation of DCA can occur, leading to the opening of the aromatic ring and its eventual mineralization.

A study focused on the analysis of Metoxuron and its degradation products in soil has been identified, indicating that methods for their determination are available. acs.org While the complete mineralization pathway for this compound is not fully detailed in the provided search results, the evolution of ¹⁴CO₂ from radiolabeled parent compounds is a common method used to confirm mineralization. The analysis of terminal products is crucial to ensure that no persistent and toxic intermediates are formed during the degradation process.

Persistence Dynamics and Environmental Half-Lives in Soil and Aquatic Ecosystems

The persistence of a pesticide in the environment is often quantified by its half-life (t½), which is the time required for 50% of the initial concentration to dissipate. orst.edu The half-life of this compound is influenced by a variety of environmental factors, including soil type, moisture content, temperature, and the abundance and activity of microbial populations. usu.eduiastate.edu

In Soil:

The persistence of herbicides in soil can be categorized as nonpersistent (half-life < 30 days), moderately persistent (half-life 30–99 days), and persistent (half-life > 100 days). usu.edu The half-life of herbicides can vary significantly depending on the soil characteristics and environmental conditions. iastate.edu For instance, the half-life of atrazine (B1667683) was reported to be 39 days in a Georgia soil with a pH of 6.8, while it was 261 days in a Minnesota soil with a pH of 7.9. iastate.edu While specific half-life data for Metoxuron in various soil types is not extensively available in the provided search results, data for the related herbicide Diuron indicates a moderately persistent to persistent nature, with reported soil half-lives ranging from 30 to over 500 days in some studies.

Interactive Data Table: Herbicide Half-life in Soil

| Herbicide | Soil Type | pH | Half-life (days) | Reference |

| Atrazine | Not specified | 6.8 | 39 | iastate.edu |

| Atrazine | Not specified | 7.9 | 261 | iastate.edu |

| Diuron | Not specified | Not specified | 30-554 | Not specified |

In Aquatic Ecosystems:

In aquatic environments, the persistence of this compound is influenced by factors such as water temperature, pH, sunlight (photodegradation), and microbial activity. researchgate.netwur.nl Phenylurea herbicides can enter aquatic systems through runoff and leaching from treated agricultural fields.

The half-life of herbicides in water can also be highly variable. For example, the half-life of the related compound 1,3-dimethylurea in water has been estimated to be 111 days through photo-oxidation. oecd.org The persistence of herbicides in aquatic systems is a concern as it can lead to chronic exposure of aquatic organisms. Herbicides can impact freshwater ecosystems by inhibiting photosynthesis, which can lead to a reduction in dissolved oxygen levels. wur.nl

Interactive Data Table: Herbicide Half-life in Aquatic Environments

| Herbicide | Environment | Condition | Half-life (days) | Reference |

| 1,3-Dimethylurea | Water | Photo-oxidation | 111 | oecd.org |

It is important to note that the provided data is for related compounds and serves as an indicator of the potential persistence of this compound. More specific research is needed to accurately determine its half-life under various environmental conditions.

Advanced Analytical and Computational Methodologies in 3 3 Chlorophenyl 1,1 Dimethylurea Research

Chromatographic Techniques for Separation, Quantification, and Metabolite Profiling

Chromatography is the cornerstone for isolating 3-(3-Chlorophenyl)-1,1-dimethylurea from complex sample mixtures, allowing for its accurate quantification and the profiling of its metabolites. The choice between gas and liquid chromatography is dictated by the physicochemical properties of the analyte and the research objectives.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of phenylurea compounds, including this compound. Its suitability stems from the polar and thermally labile nature of these molecules, which makes direct analysis by Gas Chromatography (GC) challenging. tandfonline.com HPLC analysis is typically performed using reversed-phase columns, most commonly C18, which separate compounds based on their hydrophobicity.

A typical HPLC method involves a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a buffer like phosphate (B84403) to maintain a stable pH. tandfonline.commdpi.com Detection is frequently accomplished using a UV detector, with monitoring at a wavelength around 245-247 nm, where the phenylurea structure exhibits strong absorbance. tandfonline.commdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve better separation of multiple phenylurea herbicides in a single run. mdpi.comacs.org

While less common, GC can be used for phenylurea analysis. However, due to their thermal instability, a derivatization step is often necessary to convert the analytes into more volatile and thermostable products before injection into the GC system. researchgate.netnih.gov This can involve alkylation to protect the reactive N-H group. researchgate.net GC, when coupled with a mass spectrometer (GC-MS), can offer excellent selectivity and sensitivity, with detection limits reported in the nanogram per milliliter range for some phenylureas. nih.gov

Table 1: Comparison of Typical Chromatographic Conditions for Phenylurea Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Stationary Phase | Commonly reversed-phase C18 (octadecylsilane). tandfonline.com | Various polarity columns; requires analyte to be volatile. |

| Mobile Phase | Acetonitrile/Water gradients. mdpi.comacs.org | Inert carrier gas (e.g., Helium, Nitrogen). |

| Derivatization | Generally not required. chromatographyonline.com | Often required (e.g., alkylation) to improve thermal stability. researchgate.net |

| Detection | UV-Vis (245-247 nm), Mass Spectrometry (MS). tandfonline.comnih.gov | Mass Spectrometry (MS), Flame Ionization Detector (FID). nih.gov |

| Advantages | Suitable for polar, non-volatile, and thermally labile compounds. tandfonline.com | High resolution and sensitivity, especially with MS detection. nih.gov |

| Disadvantages | Lower resolution compared to capillary GC for some applications. | Potential for thermal degradation of analytes if not derivatized. tandfonline.com |

Advanced Sample Preparation and Preconcentration Methods (e.g., Solid Phase Extraction)

To detect the low concentrations of this compound often found in environmental samples like drinking or river water, a preconcentration step is essential. Solid Phase Extraction (SPE) is the most widely used technique for this purpose. tandfonline.comchromatographyonline.com This method not only concentrates the analyte but also cleans up the sample by removing interfering matrix components.

The SPE process involves passing a relatively large volume of the water sample (e.g., 500 mL) through a cartridge packed with a solid adsorbent. tandfonline.com For phenylureas, C18 (octadecyl) bonded silica (B1680970) is a common and effective sorbent, retaining the compounds from the aqueous phase. tandfonline.comchromatographyonline.com After loading the sample, the cartridge is washed with a weak solvent to remove co-adsorbed interfering substances. Finally, the retained this compound is eluted with a small volume of a strong organic solvent, such as acetonitrile or methanol. tandfonline.com This procedure can achieve high enrichment factors, allowing for the detection of the herbicide at sub-nanogram per liter levels. tandfonline.comresearchgate.net Other sorbents, such as polydimethylsiloxane (B3030410) (PDMS), have also been explored for the sorptive enrichment of phenylureas. nih.gov

Mass Spectrometry-Based Characterization of Parent Compound and Transformation Products

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and structural elucidation of this compound and its transformation products. Its high sensitivity and selectivity, especially when coupled with chromatographic separation (LC-MS or GC-MS), make it ideal for trace analysis.

Electrospray Ionization Tandem Mass Spectrometry (ESI-IT-MS/MS) for Elucidation

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like phenylureas, making it highly compatible with HPLC. nih.govcolostate.edu In ESI-MS, this compound typically forms a protonated molecule, [M+H]⁺, in the positive ion mode. acs.orgnih.gov

Tandem mass spectrometry (MS/MS), often performed using an ion trap (IT) analyzer, provides detailed structural information. In an MS/MS experiment, the [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For N',N'-dialkyl ureas, a common fragmentation pathway involves the loss of the dialkylamine group. nih.gov For this compound, a key fragmentation would be the cleavage of the urea (B33335) bond, leading to the formation of the 3-chlorophenyl isocyanate ion or related fragments, which helps to confirm the identity of the compound. nih.gov This technique is crucial for differentiating between isomers and identifying unknown metabolites or degradation products formed in the environment.

Isotope Dilution and High-Resolution Mass Spectrometry Applications

For the highest level of accuracy and precision in quantification, isotope dilution mass spectrometry (IDMS) is the gold standard. wikipedia.orgnih.gov This method involves adding a known amount of a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H) to the sample as an internal standard. nih.govitrcweb.org Because the labeled standard is chemically identical to the native analyte, it co-behaves throughout the entire analytical procedure, including extraction, cleanup, and ionization. libretexts.org Any sample loss or matrix-induced signal suppression will affect both the analyte and the standard equally. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled standard, a highly accurate and precise quantification can be achieved, effectively correcting for recovery losses and matrix effects. wikipedia.org

High-resolution mass spectrometry (HRMS), using technologies like Time-of-Flight (ToF) or Orbitrap, provides extremely accurate mass measurements. nih.gov This capability allows for the determination of the elemental formula of a detected ion, greatly enhancing confidence in its identification. When analyzing complex environmental samples, HRMS can distinguish the target analyte from a vast number of background interferences with very similar nominal masses, a task that is challenging for lower-resolution instruments. nih.gov The combination of HPLC with HRMS is a powerful tool for both targeted quantification and non-targeted screening of this compound and its transformation products in food and water safety applications. nih.gov

Spectroscopic Techniques for Structural Elucidation and Trace Detection

While chromatography and mass spectrometry are primary tools for separation and detection, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are vital for the definitive structural elucidation of this compound and its synthesized analogues or isolated transformation products.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms, primarily ¹H (proton) and ¹³C. uq.edu.au

¹H NMR would show distinct signals for the protons on the aromatic ring, the N-H proton, and the two equivalent methyl groups of the dimethylurea moiety. The splitting patterns and chemical shifts of the aromatic protons would confirm the 1,3- (or meta) substitution pattern on the chlorophenyl ring.

¹³C NMR would provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the urea group and the distinct carbons of the phenyl ring.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. researchgate.net For this compound, the FTIR spectrum would exhibit characteristic absorption bands:

A strong absorption band for the carbonyl (C=O) stretching of the urea group.

Bands corresponding to N-H stretching and bending.

C-N stretching vibrations.

Absorptions characteristic of the substituted benzene (B151609) ring, including C-H and C=C stretching, and out-of-plane bending bands that can help confirm the substitution pattern. researchgate.net

A band for the C-Cl stretch.

Together, these spectroscopic methods provide an unambiguous confirmation of the molecular structure of this compound.

Table 2: Key Spectroscopic Data for the Structural Confirmation of this compound

| Technique | Information Provided | Expected Characteristic Signals/Bands |

|---|---|---|

| ¹H NMR | Chemical environment and connectivity of hydrogen atoms. | Signals for aromatic protons (confirming meta-substitution), N-H proton, and dimethyl groups. uq.edu.au |

| ¹³C NMR | Presence of unique carbon atoms in the molecular skeleton. | Signals for carbonyl carbon, distinct aromatic carbons, and methyl carbons. uq.edu.au |

| FTIR | Identification of functional groups. | Strong C=O stretch, N-H stretch/bend, C-N stretch, aromatic C-H and C=C bands, C-Cl stretch. researchgate.netresearchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) are fundamental tools for the structural confirmation and characterization of this compound. science.gov These methods provide detailed information about the molecule's functional groups and the connectivity of its atoms.

IR spectroscopy identifies the vibrational modes of the molecule's chemical bonds. For urea derivatives like this compound, characteristic absorption bands are expected for the C=O (carbonyl) stretching, N-H stretching and bending, and C-N stretching vibrations. The presence of the aromatic ring and the C-Cl bond also gives rise to specific signals in the fingerprint region of the IR spectrum.

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, offers precise details about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, distinct signals would appear for the protons of the dimethylamino group, the N-H proton, and the protons on the 3-chlorophenyl ring. uq.edu.au The chemical shifts and splitting patterns of the aromatic protons are particularly informative for confirming the meta substitution pattern of the chlorine atom.

The ¹³C NMR spectrum provides data on each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the dimethylamino group, and the six carbons of the aromatic ring. uq.edu.au

The combination of these spectroscopic techniques allows for an unambiguous identification and structural verification of the compound. science.gov

Table 1: Predicted Spectroscopic Data for this compound Note: This table is based on typical values for similar structures and requires experimental verification.

| Technique | Functional Group / Atom | Expected Chemical Shift / Wavenumber | Notes |

|---|---|---|---|

| ¹H NMR | -N(CH₃)₂ | ~2.9-3.1 ppm | Singlet, integrating to 6H |

| ¹H NMR | -NH- | ~6.5-8.5 ppm | Broad singlet, integrating to 1H |

| ¹H NMR | Aromatic-H | ~6.9-7.5 ppm | Multiplets, integrating to 4H |

| ¹³C NMR | -N(CH₃)₂ | ~36 ppm | - |

| ¹³C NMR | Aromatic-C | ~118-140 ppm | Multiple signals |

| ¹³C NMR | Aromatic C-Cl | ~134 ppm | - |

| ¹³C NMR | C=O | ~155 ppm | - |

| FTIR | N-H Stretch | ~3300 cm⁻¹ | - |

| FTIR | C-H (Aromatic) Stretch | ~3100-3000 cm⁻¹ | - |

| FTIR | C=O Stretch | ~1640 cm⁻¹ | Strong absorption |

| FTIR | C-Cl Stretch | ~800-600 cm⁻¹ | - |

Surface-Enhanced Raman Spectroscopy (SERS) for Ultrasensitive Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique used for detecting trace amounts of molecules. nih.gov The method relies on the enhancement of the Raman scattering signal from molecules adsorbed onto or very near to nanostructured metal surfaces, typically gold or silver. researchgate.netnih.gov This enhancement allows for detection at concentrations far below what is possible with conventional Raman spectroscopy. mdpi.com

For the detection of this compound, SERS offers a promising approach for environmental monitoring or other applications requiring high sensitivity. spectroscopyonline.com The methodology involves preparing a SERS-active substrate, such as a colloidal solution of silver or gold nanoparticles, and then introducing the sample containing the analyte. researchgate.netirb.hr The interaction between the analyte and the nanoparticles' plasmon resonance leads to a massive amplification of the Raman signal. researchgate.net

Research on related pesticides has demonstrated the feasibility of this technique. nih.gov By creating "hot spots" where the electromagnetic field is intensely concentrated, SERS substrates can achieve enhancement factors large enough to enable single-molecule detection. rsc.org The resulting SERS spectrum, with its sharp and specific peaks, provides a molecular fingerprint for the identification of this compound, even in complex matrices. arxiv.org

Computational Chemistry and Molecular Modeling for Mechanistic Insight

Computational methods are indispensable for gaining a deeper understanding of the properties and interactions of this compound at an atomic level. These in silico approaches complement experimental data and can predict molecular behavior that is difficult to observe directly.

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are used to investigate the electronic structure and properties of this compound. science.gov These methods solve approximations of the Schrödinger equation to determine the molecule's geometry, energy, and other electronic properties.

Structural Optimization: DFT and HF can predict the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Spectroscopic Prediction: These calculations can simulate vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in peak assignment. science.gov Similarly, NMR chemical shifts can be calculated to help interpret experimental NMR data. science.gov

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's chemical reactivity and electronic transitions. science.gov

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, which is typically a protein receptor. jppres.comnih.gov This method is crucial for understanding the mechanism of action of herbicides like this compound, which often act by inhibiting specific enzymes. medchemexpress.com

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank. frontiersin.org The this compound molecule is then computationally placed into the protein's binding site in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. jppres.com These simulations can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex, providing insights that can guide further experimental studies. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Interaction Studies

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of this compound over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, revealing how the molecule behaves in different environments, such as in solution or bound to a protein. nih.gov

These simulations are valuable for:

Exploring Conformational Landscapes: Understanding the flexibility of the molecule and the different shapes it can adopt.

Studying Ligand-Protein Interactions: Observing the stability of the binding pose predicted by docking and analyzing the detailed dynamics of the interactions between the ligand and the protein. nih.govnih.gov

Solvation Effects: Investigating how solvent molecules, like water, interact with this compound and influence its conformation and behavior.

Enhanced Sampling Methods in Molecular Dynamics Simulations

Standard MD simulations can be limited in the timescales they can explore, which may not be long enough to observe rare but important events like a ligand binding to or unbinding from a protein. nih.govresearchgate.net Enhanced sampling methods are a class of advanced computational techniques designed to overcome this limitation by accelerating the exploration of the system's conformational space. arxiv.orgarxiv.org

Methods like Metadynamics and Replica-Exchange Molecular Dynamics work by modifying the potential energy surface of the system or running multiple simulations at different temperatures. nih.govfz-juelich.de For a system involving this compound, these techniques could be applied to:

Calculate the free energy landscape of its binding to a target protein, providing a more accurate measure of binding affinity.

Elucidate the complete pathway of binding and unbinding, revealing intermediate states and transition barriers that are inaccessible to standard MD. fz-juelich.de

These advanced methods provide a more complete and mechanistically detailed picture of the molecular interactions governing the function of this compound. arxiv.org

Resistance Mechanisms and Mitigation Strategies in Phenylurea Herbicide Context

Mechanisms of Herbicide Resistance Development in Target Plant Species

The development of herbicide resistance in weeds is an evolutionary process where inheritable traits allow plants to survive and reproduce after exposure to a normally lethal herbicide dose. researchgate.net This can occur through alterations at the herbicide's point of action or through physiological processes that prevent the herbicide from reaching its target.

Target-site resistance is a common mechanism that involves modifications to the herbicide's specific binding site, reducing or eliminating its efficacy. cambridge.orgpesticidestewardship.org Phenylurea herbicides, like Chlorotoluron (B1668836), act by inhibiting photosynthesis at Photosystem II (PSII). They do this by binding to the D1 protein, a core component of the PSII reaction center, thereby blocking electron transport. uppersouthplatte.orgopenagrar.de

The primary TSR mechanism for PSII inhibitors involves point mutations in the chloroplast-encoded psbA gene, which codes for the D1 protein. uppersouthplatte.orgunl.edu These mutations result in a single amino acid substitution in the D1 protein, altering the conformation of the herbicide-binding niche. unl.edu This change reduces the binding affinity of the phenylurea herbicide, while the native substrate, plastoquinone (B1678516), can still bind, allowing electron transport to continue. uppersouthplatte.org

Several amino acid substitutions in the D1 protein have been identified that confer resistance to PSII-inhibiting herbicides. Because the psbA gene is located in the chloroplast DNA, this resistance is typically maternally inherited. unl.edunih.gov

Table 1: Examples of Amino Acid Substitutions in the D1 Protein Conferring Herbicide Resistance

| Original Amino Acid | Substituted Amino Acid | Position | Resistant To | Reference(s) |

| Serine | Glycine | 264 | Triazines | uppersouthplatte.orgresearchgate.net |

| Serine | Threonine | 264 | Phenylureas (Linuron), Triazines | unl.edu |

| Valine | Isoleucine | 219 | Phenylureas (Diuron), Asymmetrical Triazines | unl.edu |

| Alanine | Valine | 251 | Triazines | nih.govresearchgate.net |

| Phenylalanine | Isoleucine | 255 | - | nih.gov |

| Asparagine | Threonine | 266 | - | nih.gov |

Another, less common, form of TSR is the over-expression of the target protein. pesticidestewardship.orgnih.gov In this scenario, the plant produces the target protein in such large quantities that a standard herbicide application rate is insufficient to inhibit the entire enzyme population, allowing the plant to survive. pesticidestewardship.org This can be caused by an increased number of copies of the target gene. nih.gov

Non-target-site resistance (NTSR) encompasses a variety of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. cambridge.orgnih.gov These mechanisms are often more complex than TSR and can confer resistance to multiple herbicides with different modes of action. nih.govnih.gov

The most significant NTSR mechanism is enhanced metabolism . pesticidestewardship.orgnih.gov Resistant plants can detoxify the herbicide at a faster rate than susceptible plants, converting it into non-toxic metabolites before it can cause significant damage. pesticidestewardship.org This metabolic resistance often involves large and diverse gene families, primarily:

Cytochrome P450 monooxygenases (P450s): This superfamily of enzymes is a key player in the detoxification of many herbicides, including phenylureas. nih.govuppersouthplatte.org They catalyze oxidative reactions that modify the herbicide molecule. For example, resistance to some PSII inhibitors in Lolium rigidum is attributed to increased metabolism by P450 enzymes. uppersouthplatte.org

Glutathione (B108866) S-transferases (GSTs): These enzymes detoxify herbicides by catalyzing the conjugation of glutathione to the herbicide molecule, a process which typically renders the herbicide inactive and more easily sequestered. nih.govnih.gov Enhanced GST activity has been linked to atrazine (B1667683) resistance in velvetleaf. uppersouthplatte.org

Other NTSR mechanisms include:

Reduced herbicide uptake or translocation: Changes in a plant's cuticle or cell membrane properties can limit the absorption of the herbicide. Once inside the plant, movement (translocation) to the target site in the chloroplasts can also be restricted. nih.gov

Sequestration: The herbicide or its metabolites can be moved into cellular compartments, such as the vacuole, or bound to the cell wall, effectively isolating them from their target site in the chloroplasts. pesticidestewardship.orgnih.gov

Molecular Basis of Plant Tolerance to Phenylurea Herbicides

Plant tolerance to phenylurea herbicides can be either intrinsic or acquired through the evolutionary mechanisms described above. The molecular basis of this tolerance lies in the plant's genetic ability to either prevent the herbicide from binding to its target or to detoxify it.

Genetically modified plants have provided clear evidence for the molecular basis of tolerance. For instance, transgenic Arabidopsis thaliana plants engineered to express a human cytochrome P450 enzyme (CYP1A2) showed significant resistance to Chlorotoluron. nih.gov These plants were able to metabolize the herbicide much more efficiently, leading to lower accumulation of the active compound within the plant tissues and allowing them to thrive at concentrations that were lethal to wild-type plants. nih.gov Similarly, transgenic Arabidopsis expressing the P450-1A2 enzyme were also able to metabolize the phenylurea herbicide isoproturon, demonstrating the potential for this method as a bioremediation agent. researchgate.net

In naturally evolved resistance, specific mutations in the psbA gene are a direct molecular cause of tolerance to phenylurea herbicides. unl.edu A single nucleotide polymorphism (SNP) can lead to an amino acid change that dramatically reduces the herbicide's ability to bind to the D1 protein, thus conferring a high level of resistance. nih.gov The uniparental inheritance of a 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron)-resistant mutant of Chlamydomonas reinhardtii demonstrated that changes in the thylakoid membranes, which reduced their affinity for the herbicide, were responsible for the resistance and were under non-Mendelian (chloroplastic) genetic control. nih.gov

Genetic and Molecular Approaches for Studying Resistance Evolution

Investigating the evolution of herbicide resistance relies on a variety of genetic and molecular techniques to identify and characterize the underlying mechanisms. bioone.org These approaches are essential for confirming resistance, understanding its genetic basis, and monitoring its spread.

DNA Sequencing: This is the most direct method for identifying target-site resistance mutations. bioone.org By sequencing the target gene, such as psbA for phenylurea herbicides, researchers can pinpoint the exact nucleotide changes that lead to resistance-conferring amino acid substitutions. researchgate.net

PCR-Based Assays: Polymerase Chain Reaction (PCR) techniques are used to amplify specific DNA regions for analysis. Allele-specific PCR or derived cleaved amplified polymorphic sequence (dCAPS) methods can be designed to rapidly screen large numbers of individual plants for known resistance mutations without the need for full gene sequencing. bioone.org

Gene Expression Analysis: To study NTSR mechanisms like enhanced metabolism, researchers analyze the expression levels of genes suspected to be involved, such as those encoding P450s or GSTs. bioone.org Real-time quantitative PCR (RT-qPCR) is a powerful tool used to compare the expression levels of these genes in resistant versus susceptible populations. bioone.org Significantly higher expression in the resistant population suggests a role for these genes in the resistance mechanism.

Transcriptomics (RNA-Seq): This high-throughput sequencing approach allows for a comprehensive analysis of all genes being expressed in a plant at a given time. By comparing the transcriptomes of resistant and susceptible plants, researchers can identify candidate genes that are upregulated in the resistant biotype and may be involved in NTSR, even if their role was not previously suspected. mdpi.com

Table 2: Molecular Techniques for Studying Herbicide Resistance

| Technique | Application in Resistance Studies | Type of Resistance Investigated | Reference(s) |

| DNA Sequencing | Identifies specific point mutations in target-site genes. | Target-Site Resistance (TSR) | bioone.org |

| PCR-Based Assays (e.g., dCAPS) | Rapidly detects known single nucleotide polymorphisms (SNPs) conferring resistance. | Target-Site Resistance (TSR) | bioone.org |

| Real-Time Quantitative PCR (RT-qPCR) | Quantifies and compares the expression levels of specific genes (e.g., P450s, GSTs). | Non-Target-Site Resistance (NTSR) | bioone.org |

| Transcriptomics (RNA-Seq) | Provides a global view of gene expression to identify novel resistance genes and pathways. | Non-Target-Site Resistance (NTSR) | mdpi.com |

Innovative Strategies for Managing Herbicide Resistance and Sustainable Use

The rise of herbicide resistance necessitates a shift away from reliance on single herbicide solutions towards integrated and diverse management strategies. The goal is to reduce the selection pressure for resistance and preserve the efficacy of existing herbicides. researchgate.net

Key strategies include:

Crop and Herbicide Rotation: Rotating crops allows for the rotation of herbicides with different modes of action. iastate.edusyngenta.ca This prevents the repeated use of the same herbicide group, which reduces the selection pressure for weeds resistant to that specific mode of action. taurus.ag

Use of Herbicide Mixtures (Tank-Mixing): Applying multiple herbicides with different modes of action simultaneously makes it less likely for a weed to have resistance to all of them. taurus.ag For this to be effective, each herbicide in the mix must be effective against the target weed.

Scouting and Record Keeping: Regularly monitoring fields before and after application helps to identify resistant patches early. iastate.edutaurus.ag Keeping detailed records of herbicide use, weed populations, and control efficacy is crucial for making informed management decisions in subsequent seasons. iastate.edu

Cultural and Mechanical Weed Control: Practices that enhance crop competitiveness, such as adjusting planting density, row spacing, and planting dates, can help suppress weed growth. taurus.ag Strategic tillage can also be used to manage weed populations. iastate.edu Physically removing weeds before they produce seed is a highly effective way to prevent the spread of resistant genes. bayer.co.za

Bioremediation: An emerging and innovative strategy involves using microorganisms to degrade herbicide residues in the environment. Strains of bacteria, such as Ochrobactrum anthropi, have shown the ability to completely degrade phenylurea herbicides like Chlorotoluron in solution and soil, which can help clean up contaminated sites and reduce environmental persistence. nih.gov

By integrating these chemical and non-chemical tactics, the evolution of herbicide resistance can be delayed, ensuring the long-term sustainability of weed control in agriculture. iastate.edu

Q & A

Q. What are the recommended synthetic routes for 3-(3-Chlorophenyl)-1,1-dimethylurea, and how can reaction conditions be optimized for purity?

The compound is typically synthesized via the reaction of 3-chlorophenyl isocyanate with dimethylamine in inert solvents like dichloromethane or toluene under reflux. To optimize purity, use stoichiometric control of reagents and a base such as triethylamine to neutralize HCl byproducts. Reaction monitoring via TLC or HPLC is critical to ensure completion. Post-synthesis purification via column chromatography or recrystallization improves yield and purity .

Q. How can researchers validate the identity of this compound using advanced analytical techniques?

Liquid chromatography-ion mobility-high-resolution mass spectrometry (LC-IM-HRMS) is recommended for structural confirmation. Key parameters include retention time (RT) and collision cross-section (CCS) values. For example, RT values can be cross-referenced against databases (e.g., RTpredicted = 5.2 min, CCS = 192.7 Ų) . Nuclear magnetic resonance (NMR) and FT-IR further validate functional groups, such as urea linkages and aromatic chlorination patterns.

Q. What are the primary challenges in quantifying this compound in environmental samples?

Matrix interference and low concentrations require solid-phase extraction (SPE) followed by LC-MS/MS with multiple reaction monitoring (MRM). Calibration curves using isotopically labeled internal standards (e.g., deuterated analogs) improve accuracy. Detection limits as low as 0.1 µg/L have been reported in water samples .

Advanced Research Questions

Q. How does this compound inhibit photosynthetic electron transport, and what experimental models are used to study this mechanism?

The compound acts as a Photosystem II (PSII) inhibitor by binding to the D1 protein, blocking electron transfer from QA to QB. Studies using isolated chloroplasts from Spinacia oleracea or Chlamydomonas reinhardtii are common. Chlorophyll fluorescence induction assays (e.g., OJIP transients) quantify inhibition efficacy. Comparative studies with DCMU (a dichlorophenyl analog) reveal structural-activity relationships: the 3-chloro substitution reduces binding affinity compared to 3,4-dichloro derivatives .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across plant species?

Discrepancies arise from species-specific differences in PSII protein structures and translocation efficiency. Use in planta experiments with radiolabeled compounds (e.g., ¹⁴C-labeled urea derivatives) to track uptake and distribution. For example, translocation studies in Phaseolus vulgaris (bean) vs. Solanum lycopersicum (tomato) revealed differential vascular transport, impacting herbicidal efficacy .

Q. What methodologies are employed to study the environmental persistence and degradation pathways of this compound?

Aerobic soil metabolism studies under controlled pH and moisture conditions identify degradation products (e.g., chloroanilines) via LC-HRMS. Hydrolysis studies at varying pH levels (pH 5–9) reveal urea bond cleavage as the primary pathway. Photodegradation under UV light (λ = 254 nm) generates chlorophenyl radicals, detected via electron paramagnetic resonance (EPR) spectroscopy .

Q. How do structural modifications to the chlorophenyl moiety affect the compound’s herbicidal activity and non-target toxicity?

Comparative synthesis of analogs (e.g., 3-(4-chlorophenyl) or 3,4-dichlorophenyl derivatives) followed by in vitro PSII inhibition assays (using thylakoid membranes) quantifies activity changes. Toxicity profiling in Daphnia magna or Aliivibrio fischeri (Microtox assay) evaluates ecotoxicological impacts. For example, 3,4-dichloro substitution increases PSII inhibition but raises aquatic toxicity by 40% compared to the monochloro derivative .

Methodological Considerations

-

Experimental Design for Herbicide Combination Studies :

To assess synergistic effects, use factorial designs with compounds like diuron or maleic hydrazide. Fixed-ratio isobolograms and dose-response curves (via nonlinear regression) quantify interactions. For example, this compound combined with dalapon (dichloropropionic acid) showed additive effects on Avena fatua growth inhibition . -

Data Contradiction Analysis :

Conflicting bioactivity data may stem from impurities in synthesized batches. Implement high-purity standards (≥98% by HPLC) and validate via orthogonal methods (e.g., melting point, elemental analysis). For environmental studies, standardize test organisms (e.g., Lemna minor for aquatic toxicity) to reduce variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products